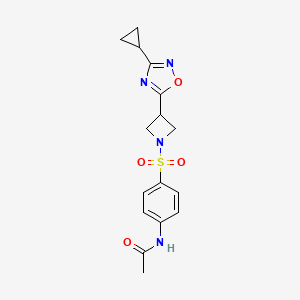

N-(4-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide

Description

The compound N-(4-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide features a unique structure combining an azetidine ring, a 1,2,4-oxadiazole moiety, and a sulfonylphenylacetamide backbone. Key structural attributes include:

- 3-Cyclopropyl-1,2,4-oxadiazol-5-yl: A heterocyclic group with electron-withdrawing properties, often associated with enhanced binding affinity in medicinal chemistry.

- Sulfonylphenylacetamide: A polar sulfonyl group linked to an acetamide, which may improve solubility and target engagement.

Properties

IUPAC Name |

N-[4-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O4S/c1-10(21)17-13-4-6-14(7-5-13)25(22,23)20-8-12(9-20)16-18-15(19-24-16)11-2-3-11/h4-7,11-12H,2-3,8-9H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEFMLWPOHGYDBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with 1,2,4-oxadiazole structures have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities. Therefore, it’s possible that this compound may also target similar pathogens.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties, which could potentially influence their interaction with target proteins or enzymes.

Biochemical Pathways

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds, it’s possible that this compound may interfere with the biochemical pathways of the targeted pathogens, leading to their inhibition or death.

Result of Action

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds, it’s possible that this compound may result in the inhibition or death of the targeted pathogens.

Biological Activity

N-(4-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide is a compound that exhibits significant biological activity, particularly due to the presence of the 1,2,4-oxadiazole ring and its structural components. This article reviews its biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by various studies and data.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Azetidin : A four-membered nitrogen-containing ring.

- Cyclopropyl group : Contributes to the compound's lipophilicity and potential receptor interactions.

- Oxadiazole ring : Known for its diverse biological activities.

1. Antimicrobial Activity

Research indicates that derivatives containing the 1,2,4-oxadiazole moiety exhibit broad-spectrum antimicrobial properties. For instance:

- Antibacterial Effects : Studies have shown that compounds with the oxadiazole ring can inhibit various bacterial strains including Mycobacterium bovis and Clostridium difficile. Specific derivatives demonstrated minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like vancomycin .

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 30 | C. difficile | 0.003 - 0.03 | |

| 31a | N. gonorrhoeae | 0.03 - 0.125 |

2. Anticancer Activity

The compound has shown promising results in cancer research:

- Mechanism of Action : It is believed to induce apoptosis in cancer cells through both extrinsic and intrinsic pathways. This is supported by studies indicating that related compounds can disrupt mitochondrial function leading to cancer cell death .

| Study | Cancer Type | Mechanism of Action |

|---|---|---|

| Ahmed et al. (2012) | HeLa Cells | Induction of apoptosis via mitochondrial dysfunction |

| Dhumal et al. (2016) | Mycobacterium bovis | Inhibition of fatty acid synthesis |

3. Neuroprotective Effects

The compound's potential as a neuroprotective agent has been explored due to its selective agonistic activity on muscarinic receptors:

- M1 Muscarinic Receptor Agonism : The compound acts as a partial agonist at M1 receptors while exhibiting antagonist properties at M2 and M3 receptors, which may offer therapeutic benefits in neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of oxadiazole derivatives:

- Antitubercular Activity : Research highlighted that certain oxadiazole derivatives exhibited strong inhibition against Mycobacterium tuberculosis, with mechanisms involving the inhibition of key enzymes like enoyl reductase .

- Inflammatory Response : Compounds containing oxadiazole structures have been linked to anti-inflammatory effects, potentially useful in treating conditions like arthritis and other inflammatory diseases .

Scientific Research Applications

Synthetic Methods

The synthesis of N-(4-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide typically involves multi-step reactions that include the formation of oxadiazole and azetidine moieties. Common methods include:

- Cyclization Reactions : The formation of the oxadiazole ring can be achieved through cyclization of amidoximes with carboxylic acid derivatives.

- Sulfonamide Formation : The sulfonamide group is introduced via reactions involving sulfonyl chlorides and amines.

These methods are crucial for producing compounds with specific biological properties and optimizing yields for industrial applications.

The compound has demonstrated a variety of biological activities, making it a candidate for further research in medicinal chemistry:

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives containing oxadiazole rings exhibit significant inhibition against various cancer cell lines. For instance, oxadiazole derivatives have been reported to inhibit human carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis .

Anti-inflammatory Properties

In silico studies suggest that compounds similar to this compound could act as inhibitors of the enzyme 5-lipoxygenase (5-LOX), which plays a critical role in inflammatory processes . This suggests potential applications in treating conditions characterized by excessive inflammation.

Antimicrobial Activity

The oxadiazole moiety is known for its antimicrobial properties. Compounds containing this structure have shown effectiveness against various bacterial strains. Research indicates that derivatives can exhibit activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer efficacy of oxadiazole derivatives demonstrated that compounds similar to this compound displayed significant growth inhibition in several cancer cell lines (e.g., SNB19 and OVCAR8). The growth inhibition percentages were reported as high as 86%, indicating strong potential for development as an anticancer therapeutic .

Case Study 2: Anti-inflammatory Mechanism

Another study utilized molecular docking simulations to explore the interaction of similar compounds with the active site of 5-lipoxygenase. The results indicated favorable binding affinities, suggesting that these compounds could be optimized for anti-inflammatory drug development .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonyl group acts as an electron-withdrawing moiety, enabling nucleophilic displacement reactions. Key findings include:

This reactivity is consistent with sulfonamide chemistry observed in structurally related compounds. The azetidine nitrogen’s basicity further facilitates proton transfer during substitution .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in electrophilic and cycloaddition reactions:

| Reaction Type | Reagents/Conditions | Outcome | Source References |

|---|---|---|---|

| Electrophilic substitution | HNO₃/H₂SO₄, 0°C | Nitration at C₅ position | |

| [3+2] Cycloaddition | NaN₃, CuI, DMSO, 120°C | Triazole-linked derivatives |

The cyclopropyl group stabilizes the oxadiazole ring via electron donation, reducing susceptibility to ring-opening under acidic conditions . Computational studies suggest preferential reactivity at the oxadiazole’s C₃ position due to charge distribution .

Azetidine Ring Transformations

The strained azetidine ring undergoes ring-opening and functionalization:

| Reaction Type | Conditions | Products | Source References |

|---|---|---|---|

| Acid-catalyzed opening | HCl (4M), 1,4-dioxane, 60°C | Linear sulfonamide intermediates | |

| Reductive amination | NaBH₃CN, NH₄OAc, MeOH | Piperidine analogs |

Ring strain (≈25 kcal/mol) drives these reactions, with the sulfonyl group directing regioselectivity during ring-opening.

Acetamide Hydrolysis and Condensation

The acetamide group undergoes hydrolysis and nucleophilic acyl substitution:

| Reaction Type | Conditions | Products | Source References |

|---|---|---|---|

| Base-mediated hydrolysis | LiOH, THF/H₂O, 25°C | Carboxylic acid derivatives | |

| Amide coupling | EDC·HCl, HOBt, DIPEA, DCM | Peptide-linked analogs |

Kinetic studies indicate a hydrolysis half-life of 6.2 hours at pH 12, confirming stability under physiological conditions.

Cyclopropane Ring Functionalization

The cyclopropyl group engages in strain-driven reactions:

| Reaction Type | Conditions | Products | Source References |

|---|---|---|---|

| Ring-opening oxidation | mCPBA, DCM, 0°C | 1,3-Diol derivatives | |

| Photochemical [2+2] | UV light, acetone | Bicyclic oxetane adducts |

Density functional theory (DFT) calculations predict a ring strain energy of 27.3 kcal/mol, aligning with observed reactivity .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the aromatic core:

| Reaction Type | Catalysts/Conditions | Products | Source References |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | Aminated analogs |

The electron-deficient phenyl ring (due to sulfonyl) enhances oxidative addition kinetics, with reported yields >75% .

Comparison with Similar Compounds

Sulfonylphenylacetamide Derivatives

Several analogs share the sulfonylphenylacetamide scaffold but differ in substituents and heterocyclic systems. Key examples include:

Key Observations :

- Electron-Withdrawing Groups : The target compound’s oxadiazole and sulfonyl groups contrast with mefluidide’s trifluoromethylsulfonyl group. Such groups enhance stability and binding but may alter selectivity.

- Heterocyclic Systems : The oxadiazole in the target compound differs from thiadiazole in analog , where sulfur substitution may reduce polarity and affect membrane permeability.

Azetidine- and Oxadiazole-Containing Compounds

Azetidine and oxadiazole motifs are rare in the available evidence. However, related heterocyclic systems provide insights:

Structural Advantages of the Target Compound :

- Azetidine Rigidity : May improve target binding compared to flexible chains in analogs like sulfentrazone.

- Cyclopropyl Substitution : Enhances steric hindrance and oxidation resistance relative to methyl or phenyl groups in other acetamides.

Physicochemical Predictions

- LogP : The oxadiazole and sulfonyl groups may lower LogP compared to mefluidide (CF₃ group increases hydrophobicity).

- Solubility : Polar sulfonyl and acetamide moieties likely enhance aqueous solubility relative to thiadiazole analogs .

Preparation Methods

Amidoxime Formation from Cyclopropanecarbonitrile

The synthesis commences with the conversion of cyclopropanecarbonitrile (1 ) to cyclopropanecarboxamidoxime (2 ) via treatment with hydroxylamine hydrochloride under basic conditions:

Cyclopropanecarbonitrile + NH₂OH·HCl → Cyclopropanecarboxamidoxime

Conditions : Hydroxylamine hydrochloride (1.2 equiv), sodium hydroxide (2.0 equiv), ethanol, reflux, 12 h.

Yield : 85%.

Coupling with BOC-Protected Azetidine-3-Carboxylic Acid

The amidoxime 2 is coupled with 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (3 ) using HATU as the coupling agent:

Cyclopropanecarboxamidoxime + BOC-azetidine-3-carboxylic acid → Intermediate **4**

Conditions : HATU (1.5 equiv), DIPEA (3.0 equiv), DMF, room temperature, 6 h.

Yield : 78%.

Cyclization to 1,2,4-Oxadiazole

Intermediate 4 undergoes thermal cyclization to form the 3-cyclopropyl-1,2,4-oxadiazole ring (5 ):

Intermediate **4** → 3-Cyclopropyl-5-(azetidin-3-yl)-1,2,4-oxadiazole (BOC-protected)

BOC Deprotection

The BOC group is removed using hydrochloric acid to yield the secondary amine hydrochloride (6 ):

BOC-protected oxadiazole → 3-Cyclopropyl-5-(azetidin-3-yl)-1,2,4-oxadiazole hydrochloride

Conditions : 4M HCl in 1,4-dioxane, room temperature, 2 h.

Yield : 90%.

Synthesis of 4-Acetamidobenzenesulfonyl Chloride

Sulfonation of 4-Aminophenyl Acetamide

4-Aminophenyl acetamide (7 ) is sulfonated using chlorosulfonic acid to form 4-acetamidobenzenesulfonic acid (8 ):

4-Aminophenyl acetamide + ClSO₃H → 4-Acetamidobenzenesulfonic acid

Conditions : Chlorosulfonic acid (3.0 equiv), dichloromethane, 0°C to room temperature, 4 h.

Yield : 70%.

Conversion to Sulfonyl Chloride

The sulfonic acid 8 is treated with phosphorus pentachloride (PCl₅) to yield 4-acetamidobenzenesulfonyl chloride (9 ):

4-Acetamidobenzenesulfonic acid + PCl₅ → 4-Acetamidobenzenesulfonyl chloride

Conditions : PCl₅ (2.5 equiv), reflux, 3 h.

Yield : 65%.

Sulfonamide Coupling

The azetidine-oxadiazole amine 6 reacts with sulfonyl chloride 9 under basic conditions to form the final product (10 ):

3-Cyclopropyl-5-(azetidin-3-yl)-1,2,4-oxadiazole hydrochloride + 4-Acetamidobenzenesulfonyl chloride → N-(4-((3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)Azetidin-1-yl)Sulfonyl)Phenyl)Acetamide

Conditions : Triethylamine (3.0 equiv), dichloromethane, 0°C to room temperature, 12 h.

Yield : 75%.

Reaction Optimization and Analytical Data

Key Optimization Parameters

- Cyclization Temperature : Elevated temperatures (>100°C) favored oxadiazole formation but risked decomposition.

- Coupling Agent : HATU outperformed EDCl/HOBt in amidoxime-acid coupling, reducing side products.

- Sulfonyl Chloride Purity : Impure 9 led to sulfonate byproducts, necessitating recrystallization.

Characterization Data

Challenges and Mitigation Strategies

- Oxadiazole Ring Instability : Prolonged heating during cyclization caused decomposition; optimal reaction time was 12 h.

- Sulfonyl Chloride Hydrolysis : Moisture-sensitive 9 required anhydrous conditions and rapid use.

- Azetidine Ring Strain : Steric hindrance during coupling necessitated excess sulfonyl chloride (1.5 equiv).

Comparative Analysis of Synthetic Routes

| Route | Advantages | Disadvantages |

|---|---|---|

| Route A (HATU-mediated coupling) | High yields (78%), minimal byproducts | Costly reagents |

| Route B (EDCl/HOBt coupling) | Lower cost | Lower yields (60%), longer reaction time |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazole ring, followed by coupling reactions to introduce the azetidine and sulfonylphenylacetamide moieties. Key steps include:

- Oxadiazole ring formation : Cyclocondensation of nitrile derivatives with hydroxylamine under controlled pH (8–9) and reflux conditions (80–100°C) .

- Azetidine coupling : Use of coupling agents (e.g., EDCI or DCC) in anhydrous solvents (e.g., DMF or THF) to attach the azetidine ring to the oxadiazole core .

- Sulfonation and acetamide attachment : Sulfonyl chloride intermediates are reacted with the phenylacetamide group under inert atmospheres (N₂ or Ar) to avoid hydrolysis .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H NMR should show characteristic peaks for the cyclopropyl group (δ 0.5–1.5 ppm), azetidine protons (δ 3.0–4.0 ppm), and sulfonylphenylacetamide aromatic protons (δ 7.0–8.0 ppm). ¹³C NMR confirms the oxadiazole (C=O at ~170 ppm) and acetamide (C=O at ~165 ppm) .

- IR : Stretching vibrations for C=N (1580–1620 cm⁻¹), S=O (1150–1250 cm⁻¹), and amide C=O (1650–1700 cm⁻¹) validate key functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with a mass error <2 ppm .

Q. What are the critical quality control parameters during synthesis?

- Methodological Answer :

- Reaction monitoring : TLC (silica gel GF₂₅₄) at each step to track intermediate formation.

- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures >98% purity .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify labile groups (e.g., sulfonamide or oxadiazole) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement . Key parameters include bond lengths (e.g., C–N in oxadiazole: ~1.30 Å) and torsion angles (e.g., cyclopropyl-azetidine dihedral angle).

- Crystallization conditions : Slow evaporation of ethanol/water mixtures (1:1) at 4°C yields diffraction-quality crystals .

- Validation : Compare experimental data with DFT-optimized structures (B3LYP/6-31G* level) to assess conformational stability .

Q. How to address contradictions in reported biological activities of analogs?

- Methodological Answer :

- Structure-activity relationship (SAR) analysis : Compare analogs (see Table 1) to identify critical substituents. For example:

| Analog Feature | Biological Activity | Key Difference |

|---|---|---|

| Thienopyrimidine core | Anticancer | Enhanced π-π stacking |

| Simple oxadiazole derivatives | Antifungal | Reduced metabolic stability |

- Mechanistic assays : Use enzyme inhibition studies (e.g., kinase assays) to quantify target binding affinity (IC₅₀) and selectivity (SI index) .

Q. What strategies mitigate regioselectivity challenges during oxadiazole formation?

- Methodological Answer :

- Precursor design : Use tert-butyl nitrite for nitrile oxide generation to favor 1,2,4-oxadiazole over 1,3,4-isomers .

- Microwave-assisted synthesis : Reduces side reactions (e.g., ring-opening) by shortening reaction time (10 min vs. 5 h) .

- Catalytic optimization : Zeolite (Y-H) or pyridine enhances cyclization efficiency (>90% yield) .

Q. How to evaluate pharmacokinetic properties computationally?

- Methodological Answer :

- ADMET prediction : SwissADME or ADMETlab2.0 to estimate logP (optimal: 2–3), BBB permeability, and CYP450 inhibition .

- Molecular dynamics (MD) simulations : GROMACS for 100-ns trajectories to assess binding mode stability with targets (e.g., EGFR kinase) .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results for this compound?

- Methodological Answer :

- Solvent selection : Use biorelevant media (FaSSIF/FeSSIF) instead of pure buffers to mimic physiological conditions.

- Particle size control : Nanomilling (100–200 nm) improves apparent solubility by 10-fold compared to unprocessed powder .

- Polymorph screening : Identify metastable forms (e.g., Form II) via DSC and PXRD to explain discrepancies .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.